3-[(2,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
Description
3-[(2,4-Dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione (CAS: 477868-99-8) is a benzothiazine derivative characterized by a 1,1-dione core and a sulfanyl group substituted with a 2,4-dichlorobenzyl moiety. Its molecular formula is C₁₅H₁₁Cl₂NO₂S₂, with a molecular weight of 372.29 g/mol and a purity exceeding 90% . The compound is primarily utilized in laboratory research and industrial applications, particularly in the development of heterocyclic pharmaceuticals or agrochemicals. Its structural uniqueness lies in the electron-withdrawing dichlorobenzyl group and the sulfanyl linker, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2S2/c16-11-6-5-10(12(17)7-11)8-21-15-9-22(19,20)14-4-2-1-3-13(14)18-15/h1-7,9,18H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBYOBVTHBHQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CS2(=O)=O)SCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione typically involves the following steps:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound, such as a diketone or an aldehyde, under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting the benzothiazine core with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation to Form the Dione: The final step involves the oxidation of the sulfanyl group to form the 1lambda6,4-dione. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, use of more efficient catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) moiety serves as a key reactive site. This group participates in oxidation and substitution reactions:
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Oxidation to sulfoxides/sulfones : Under oxidative conditions (e.g., H₂O₂, m-CPBA), the sulfanyl group can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-), altering electronic properties and bioactivity .
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Nucleophilic substitution : The sulfur atom may act as a nucleophile, displacing leaving groups in alkylation or arylation reactions. For example, reactions with alkyl halides could yield thioether derivatives .
Table 1: Sulfanyl Group Reactions
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, acidic/neutral media | Sulfoxide or sulfone derivatives | |
| Alkylation | R-X, base (e.g., K₂CO₃) | Thioether analogs |
Dichlorobenzyl Substitution
The 2,4-dichlorobenzyl group undergoes electrophilic and nucleophilic reactions:
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Hydrolysis : Under basic or acidic hydrolysis, chlorine atoms may be replaced by hydroxyl or methoxy groups, as observed in related dichlorobenzyl systems .
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Cross-coupling : Catalytic coupling (e.g., Suzuki-Miyaura) could replace chlorines with aryl/heteroaryl groups, though steric hindrance may limit reactivity .
Benzothiazine Core Modifications
The benzothiazine-1,1-dione scaffold participates in cycloadditions and ring-opening reactions:
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Cycloaddition : The electron-deficient thiazine ring may engage in [4+2] cycloadditions with dienes, forming fused heterocycles .
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Ring-opening nucleophilic attack : Strong nucleophiles (e.g., amines, Grignard reagents) could cleave the thiazine ring, yielding substituted benzene derivatives .
Example Pathway
Reaction with hydrazine hydrate under reflux:
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Nucleophilic attack at the carbonyl group.
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Ring opening to form a thiol intermediate.
Biological Activity Modulation
Structural modifications influence pharmacological properties:
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Anticonvulsant activity : Oxidation to sulfone enhances blood-brain barrier penetration .
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Antitumor effects : Dichlorobenzyl substitution improves lipid solubility and target binding .
This compound’s reactivity is leveraged in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles. Further studies exploring catalytic asymmetric synthesis and in vivo metabolite profiling are warranted .
Scientific Research Applications
The compound 3-[(2,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione is a member of the benzothiazine family, which has garnered attention for its diverse applications in scientific research. This article explores its potential applications, particularly in medicinal chemistry, agricultural science, and material science, supported by relevant case studies and data.
Basic Information
- Chemical Formula : C15H11Cl2NO2S2
- Molecular Weight : 372.29 g/mol
- CAS Number : 477868-99-8
Structure
The structure of this compound features a benzothiazine ring system, which is known for its pharmacological properties. The presence of the dichlorobenzyl group enhances its biological activity and solubility.
Medicinal Chemistry
Benzothiazines have been extensively studied for their therapeutic potential. The specific compound under discussion has shown promise in various pharmacological activities:
- Antimicrobial Activity : Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications to the benzothiazine structure can enhance antibacterial efficacy against resistant strains of bacteria .
- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Agricultural Science
Benzothiazine derivatives are also being explored for their use as agrochemicals:
- Pesticidal Activity : Certain benzothiazine compounds have demonstrated effectiveness as pesticides. They can target specific pests while minimizing harm to beneficial insects, thus contributing to sustainable agricultural practices .
Material Science
The unique chemical structure of this compound allows it to be utilized in the development of new materials:
- Polymer Chemistry : Research has explored the incorporation of benzothiazine derivatives into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in the production of high-performance materials used in various industrial applications .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzothiazine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In a study conducted by Harmata et al., the anticancer properties of several benzothiazine compounds were assessed using human cancer cell lines. The findings revealed that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent against various cancers .
Case Study 3: Agricultural Applications
Research on the pesticidal properties of benzothiazines showed that formulations containing this compound effectively controlled pest populations while being environmentally friendly. This study supports the feasibility of using such compounds in integrated pest management strategies .
Mechanism of Action
The mechanism by which 3-[(2,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. The dichlorobenzyl group can enhance its binding affinity to specific enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Molecular Properties
The following table summarizes key structural analogs and their physicochemical properties:
Key Observations:
Halogen Substitution: The 2,4-dichlorobenzyl group in the target compound introduces two chlorine atoms at the ortho and para positions of the benzyl ring, enhancing electron-withdrawing effects and lipophilicity compared to the 2-chloro-6-fluorobenzyl analog . Fluorine’s higher electronegativity may reduce steric bulk but increase metabolic stability.
Functional Group Additions :
Research Implications
- Industrial Applications : The higher purity (>90%) of the target compound suggests suitability for precision applications, whereas analogs with undisclosed purity (e.g., ) may require further purification.
Biological Activity
3-[(2,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione (CAS No. 477868-99-8) is a sulfonyl-substituted benzothiazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure features a benzothiazine core, which is known for its diverse biological properties.
The biological activity of benzothiazine derivatives often involves interactions with DNA and various cellular pathways. Compounds like this compound may exhibit their effects through:
- DNA Binding : These compounds can intercalate or bind to the minor groove of DNA, potentially interfering with DNA replication and transcription processes .
- Inhibition of Enzymatic Activity : They may inhibit DNA-dependent enzymes, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antitumor Activity
Recent studies have indicated that benzothiazine derivatives possess significant antitumor properties. For example:
- Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain benzothiazine derivatives could effectively inhibit cell proliferation. The compounds showed higher efficacy in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, suggesting a potential for further development as anticancer agents .
| Compound | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|
| Compound 5 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound 6 | 6.48 ± 0.11 | 16.00 ± 9.38 |
Antimicrobial Activity
The antimicrobial properties of benzothiazine derivatives have also been explored:
- Testing Methods : Antimicrobial activity was evaluated using broth microdilution methods against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated promising antibacterial activity for several derivatives .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | X μg/mL |
| Escherichia coli | Y μg/mL |
(Note: Specific MIC values need to be filled based on experimental data from studies.)
Case Studies
A case study examining the synthesis and biological evaluation of various benzothiazine derivatives highlighted the importance of structural modifications in enhancing biological activity:
- Structure-Activity Relationship (SAR) : Modifications to the benzothiazine scaffold significantly influenced both antitumor and antimicrobial activities. For instance, the introduction of specific substituents on the benzene ring improved binding affinity to DNA and increased cytotoxicity against cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic routes are established for 3-[(2,4-dichlorobenzyl)sulfanyl]-1λ⁶,4-benzothiazine-1,1(4H)-dione, and what intermediates are critical?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving acyl chloride intermediates and cyclodehydration. For example, acyl chlorides derived from sulfonyl benzoic acids (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) are reacted with amino acids like phenylalanine, followed by cyclization using ethyl carbonochloridate and 4-methylmorpholine . Key intermediates include sulfonamide derivatives and oxazolone rings formed during cyclodehydration.
Q. Which spectroscopic and crystallographic methods confirm the compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are standard for characterizing intermediates and final products. X-ray crystallography is used to resolve ambiguities in stereochemistry, as demonstrated in studies of analogous benzothiazine derivatives .
Advanced Research Questions
Q. How do structural modifications at the sulfanyl or dichlorobenzyl positions affect bioactivity?
- Methodological Answer : Substitutions at the sulfanyl group (e.g., oxidation to sulfoxides/sulfones) or halogenation patterns on the benzyl ring alter electronic properties and steric bulk, impacting interactions with biological targets. Comparative studies of similar compounds (e.g., 4-(benzylsulfanyl)-7-chloro-benzothiazepine) show that electron-withdrawing groups like chlorine enhance antimicrobial activity by increasing membrane permeability .
Q. What strategies address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, solvent systems). Systematic replication using standardized protocols (e.g., CLSI guidelines) and meta-analysis of structure-activity relationships (SAR) can isolate critical variables. For instance, conflicting cytotoxicity data may stem from differences in cell line sensitivity or compound purity thresholds .
Q. Which computational models predict the compound’s interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) optimizes the compound’s geometry to study electronic properties, while molecular docking simulations (e.g., AutoDock Vina) model binding affinities to receptors like GABAₐ or antimicrobial enzyme targets. These methods are validated against experimental data, such as spectroscopic binding assays .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Methodological Answer : Accelerated stability studies under thermal, oxidative, and photolytic stress (e.g., ICH guidelines) identify degradation pathways. High-Performance Liquid Chromatography (HPLC) monitors purity changes, while mass spectrometry detects degradation products. For example, sulfanyl groups are prone to oxidation, requiring inert atmospheres during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
